molecular formula C20H14F3NOS B2402190 2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-76-8

2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Cat. No.: B2402190
CAS No.: 338398-76-8
M. Wt: 373.39
InChI Key: GKVWBTIDSIKUJW-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of 2,4-difluorophenyl isocyanate as a starting material . This compound can be reacted with 4-[(4-fluorophenyl)sulfanyl]methyl aniline under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide stands out due to its combination of multiple fluorine atoms and a sulfanyl group, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

IUPAC Name

2,4-difluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NOS/c21-14-3-8-17(9-4-14)26-12-13-1-6-16(7-2-13)24-20(25)18-10-5-15(22)11-19(18)23/h1-11H,12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVWBTIDSIKUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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